N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-2-nitrobenzamide is a complex organic compound characterized by its unique molecular structure, which includes a furan ring, an indoline moiety, and a nitrobenzamide group. The compound has garnered interest in medicinal chemistry due to its potential biological activities. It is classified as an organic compound with the following identifiers:
This compound is primarily intended for non-human research purposes and is not approved for therapeutic or veterinary use .
The synthesis of N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-2-nitrobenzamide typically involves multi-step organic reactions. The general synthetic route includes the following steps:
This multi-step synthesis allows for the precise construction of the target molecule while enabling modifications that may enhance its biological activity.
The molecular structure of N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-2-nitrobenzamide can be described as follows:
Property | Value |
---|---|
Molecular Formula | C21H19N3O4 |
Molecular Weight | 377.4 g/mol |
InChI | InChI=1S/C21H19N3O4/c25... |
InChI Key | OWYDKIYUWPCAIE-UHFFFAOYSA-N |
SMILES | CC(C1=CC=CO1)C(C2=CC=N... |
The structure allows for various interactions with biological targets, potentially leading to diverse pharmacological effects .
N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-2-nitrobenzamide can participate in several chemical reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry and its potential utility in developing new materials or drugs.
The mechanism of action of N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-2-nitrobenzamide is hypothesized to involve interactions with specific biological targets, such as enzymes or receptors. The presence of the furan and indoline moieties suggests potential interactions with various biochemical pathways.
The physical and chemical properties of N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-2-nitrobenzamide are critical for understanding its behavior in different environments:
Property | Value |
---|---|
Appearance | Solid |
Solubility | Soluble in organic solvents |
Melting Point | Not specified |
Property | Value |
---|---|
Stability | Stable under normal conditions |
Reactivity | Reacts with strong nucleophiles |
These properties indicate that while the compound is stable under typical laboratory conditions, care should be taken when handling it due to its potential reactivity .
N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-2-nitrobenzamide has several scientific applications:
The compound N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-2-nitrobenzamide exemplifies a strategic hybridization of three pharmacologically significant modules: a furan heterocycle, indoline scaffold, and nitrobenzamide group. This molecular architecture enables synergistic interactions with diverse biological targets. The furan ring contributes π-electron density for hydrophobic pocket binding, while the indoline core—a partially saturated indole variant—provides planar rigidity favorable for intercalation or enzyme active-site binding [1] [3]. The 2-nitrobenzamide moiety introduces strong electron-withdrawing properties that influence the compound’s electronic distribution and may facilitate redox-mediated mechanisms [9] [10]. This tripartite design allows the molecule to maintain optimal logP values (predicted ~3.2) and conformational flexibility, critical for membrane permeability and target engagement.
Table 1: Structural Components and Roles in Hybrid Compound
Structural Module | Chemical Properties | Biological Roles | Representative Derivatives |
---|---|---|---|
Furan heterocycle | High π-electron density, moderate polarity | Hydrophobic interactions, metabolic vulnerability | 2-chloro-N-[1-(furan-2-yl)ethyl]-3-nitrobenzamide [9] |
Indoline scaffold | Planar rigidity, basic nitrogen | Enzyme active-site binding, DNA intercalation | N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-3-nitrobenzamide [3] |
2-Nitrobenzamide | Strong electron-withdrawing, redox activity | Electron transfer facilitation, hydrogen bonding | N-(furan-2-ylmethyl)-4-nitrobenzamide [10] |
Hybrid structure | Balanced logP, conformational flexibility | Multi-target engagement | 2-chloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-4-nitrobenzamide [1] |
The integration of furan, indoline, and nitrobenzamide follows established multi-pharmacophore design paradigms where distinct structural domains address complementary biological targets. As highlighted in anticancer drug discovery, such hybridization counters pathological complexity by simultaneously modulating kinase pathways (indoline domain), cellular redox balance (nitro group), and inflammatory mediators (furan moiety) [2]. Computational approaches like FTrees algorithms enable rational pharmacophore linkage by quantifying 3D feature similarity, ensuring spatial orientation compatibility while scaffold hopping [6]. For N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-2-nitrobenzamide, the ethylenic linker between furan and indoline permits free bond rotation, allowing adaptive binding to divergent target geometries—a key advantage over rigid scaffolds. This design circumvents metabolic instability inherent to furans (e.g., oxidative ring opening) through steric protection by the adjacent indoline group, demonstrating strategic molecular contingency [5] [7].
Table 2: Multi-Targeted Design Approaches in Hybrid Scaffolds
Design Strategy | Application in Target Compound | Advantages | Validated Examples |
---|---|---|---|
Pharmacophore fusion | Covalent linkage of furan + indoline + nitrobenzamide | Enables polypharmacology | Dual HDAC/HSP90 inhibitors [2] |
Linker optimization | Ethylene bridge between furan and indoline | Conformational adaptability | KDM5B inhibitors with flexible spacers [2] |
Scaffold shielding | Indoline protection of furan ring | Metabolic stabilization | Furanoindoline antimalarials [5] |
Electron gradient | Nitro group conjugation with benzamide | Redox activity modulation | Nitrobenzamide-based antiproliferatives [10] |
Indoline scaffolds have evolved from natural product analogs (e.g., indole alkaloids) to privileged structures in kinase inhibition, exemplified by sunitinib’s indolin-2-one core targeting VEGF and PDGF receptors. Their partial saturation reduces oxidative metabolism while maintaining DNA intercalation potential [2]. Concurrently, furan derivatives gained prominence as bioisosteres for phenols or thiophenes, offering synthetic versatility and moderate hydrophilicity. However, early furan-containing drugs exhibited limitations due to cytochrome P450-mediated oxidation to reactive intermediates, driving innovations like the furan-to-indole rearrangement—a key metabolic safeguard later repurposed for synthesis [5] [7]. The 2012 discovery of acid-catalyzed recyclization of 2-(2-aminophenyl)furans to 2-(2-oxoalkyl)indoles represented a breakthrough for indoline-furan hybrid accessibility [7]. Meanwhile, nitrobenzamide groups progressed from antibacterial agents (e.g., nitrofurantoin) to anticancer prototypes via nitroreductase-mediated activation. The convergence of these lineages enabled targeted compounds like N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-2-nitrobenzamide, leveraging historical strengths while addressing past liabilities through structural hybridization.
Table 3: Evolution of Key Scaffolds in the Hybrid Compound
Scaffold | Historical Applications | Key Innovations | Milestone Compounds |
---|---|---|---|
Indoline | Indole alkaloid synthesis (e.g., reserpine), kinase inhibitors | Saturation to reduce metabolism, ring fusion | Sunitinib, indirubin derivatives [2] |
Furan | Antibacterials, flavorants | Oxidative rearrangement to indoles, stabilization | Furanodienone antitumor agents [5] |
Nitrobenzamide | Antiprotozoals, radiosensitizers | Nitroreductase targeting, electron gradient tuning | Nitrofurantoin, CB1954 [10] |
Furan-Indoline hybrids | Serendipitous discoveries in antimalarial screening | Acid-catalyzed recyclization (2012) [7] | Flinderole analogues [5] |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: